molecular formula C46H90O6S3Sn B12812466 (Butylstannylidyne)tris(thioethylene) trilaurate CAS No. 68928-52-9

(Butylstannylidyne)tris(thioethylene) trilaurate

Cat. No.: B12812466
CAS No.: 68928-52-9
M. Wt: 954.1 g/mol
InChI Key: GXGIHTPVCOYQKU-UHFFFAOYSA-K
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Description

(Butylstannylidyne)tris(thioethylene) trilaurate is a complex organotin compound with the molecular formula C46H90O6S3Sn This compound is characterized by the presence of a butylstannylidyne core bonded to three thioethylene groups, each of which is further esterified with lauric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butylstannylidyne)tris(thioethylene) trilaurate typically involves the reaction of butylstannylidyne chloride with thioethylene and lauric acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:

    Formation of Butylstannylidyne Chloride: Butylstannane is reacted with chlorine gas to form butylstannylidyne chloride.

    Reaction with Thioethylene: The butylstannylidyne chloride is then reacted with thioethylene in the presence of a base such as triethylamine to form the intermediate (Butylstannylidyne)tris(thioethylene).

    Esterification with Lauric Acid: Finally, the intermediate is esterified with lauric acid in the presence of a catalyst such as sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Butylstannylidyne)tris(thioethylene) trilaurate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioethylene groups to thiols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alcohols and amines are employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various esters depending on the nucleophile used.

Scientific Research Applications

(Butylstannylidyne)tris(thioethylene) trilaurate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial agent due to its organotin core.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of (Butylstannylidyne)tris(thioethylene) trilaurate involves its interaction with biological molecules through its organotin core and thioethylene groups. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The lauric acid esters may enhance its solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • (Methylstannylidyne)tris(thioethylene) trioleate
  • (Ethylstannylidyne)tris(thioethylene) tripalmitate
  • (Propylstannylidyne)tris(thioethylene) tristearate

Uniqueness

(Butylstannylidyne)tris(thioethylene) trilaurate is unique due to its specific combination of butylstannylidyne core and lauric acid esters, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

68928-52-9

Molecular Formula

C46H90O6S3Sn

Molecular Weight

954.1 g/mol

IUPAC Name

2-[butyl-bis(2-dodecanoyloxyethylsulfanyl)stannyl]sulfanylethyl dodecanoate

InChI

InChI=1S/3C14H28O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-14(15)16-12-13-17;1-3-4-2;/h3*17H,2-13H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3

InChI Key

GXGIHTPVCOYQKU-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCC(=O)OCCS[Sn](CCCC)(SCCOC(=O)CCCCCCCCCCC)SCCOC(=O)CCCCCCCCCCC

Origin of Product

United States

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